![molecular formula C12H12O B3387442 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 82720-23-8](/img/structure/B3387442.png)
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol , also known as 1-ethynyltetralin-1-ol , is a chemical compound with the molecular formula C₁₀H₁₂O . Its systematic IUPAC name is 1-Naphthalenol, 1,2,3,4-tetrahydro- . The compound features a naphthalene ring system with an additional ethynyl (triple bond) group and a hydroxyl (alcohol) functional group attached to the tetrahydro portion of the ring .
Scientific Research Applications
Synthesis and Characterization
- Trans-4-d−1-tetranydronaphthalen-1-ol, a derivative, was synthesized from 1,4-epoxy-1,2,3,4-tetrahydronaphthalene using lithium tri-tert-butoxyaluminodeuteride, showcasing the chemical's role in the synthesis of complex organic compounds (Groenewold & Gross, 1981).
Structural Analysis
- The compound crystallizes with Z' = 4 and the four molecules forming a hydrogen-bonded cyclic aggregate, demonstrating its significance in understanding molecular structures and interactions (Vega et al., 2009).
Biochemical Reactions
- Enantiomers of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene were studied for their glutathione conjugation properties, indicating the chemical's relevance in biochemical pathways (Watabe et al., 1985).
Molecular Self-Assembly
- The molecule self-assembles into a chiral close-packed herringbone structure and a chiral porous pinwheel nanoarchitecture, important for understanding molecular self-assembly mechanisms (Silly et al., 2017).
Stereoselectivity in Organic Synthesis
- The chemical's derivatives underwent highly stereoselective catalytic reduction, illustrating its application in the field of stereoselective organic synthesis (Tippett & Massy-Westropp, 1993).
Catalysis and Chemical Reactions
- Reactivity studies of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 reveal insights into catalysis and specific chemical reactions (Lee et al., 1995).
properties
IUPAC Name |
1-ethynyl-3,4-dihydro-2H-naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h1,3-4,6,8,13H,5,7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZCARXAQRVAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511188 | |
Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82720-23-8 | |
Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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